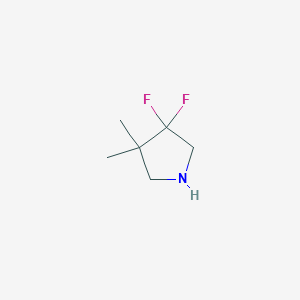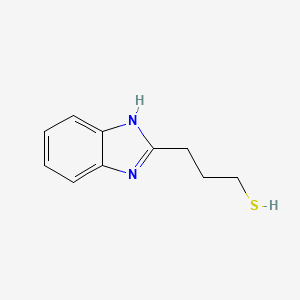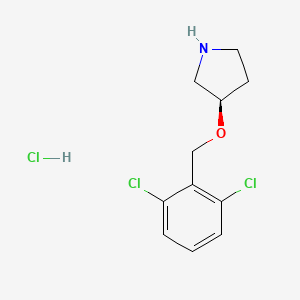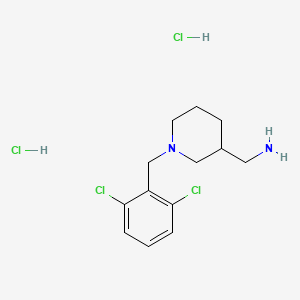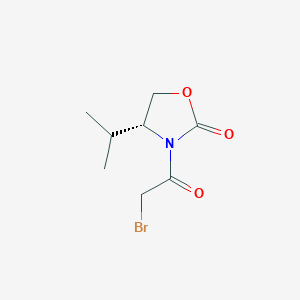
(R)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered attention in the field of organic chemistry due to its potential applications in asymmetric synthesis and medicinal chemistry. This compound is characterized by the presence of a bromoacetyl group and an isopropyl group attached to the oxazolidinone ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one typically involves the reaction of ®-4-isopropyloxazolidin-2-one with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of ®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or primary amines in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazolidinones with various functional groups.
Reduction: Formation of ®-3-(2-hydroxyacetyl)-4-isopropyloxazolidin-2-one.
Oxidation: Formation of ®-3-(2-carboxyacetyl)-4-isopropyloxazolidin-2-one.
Scientific Research Applications
®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify existing ones. The oxazolidinone ring provides a rigid framework that can influence the stereochemistry of the reactions, making it valuable in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one: The enantiomer of the compound with similar reactivity but opposite chirality.
2-bromoacetyl-6-methoxynaphthalene: A compound with a bromoacetyl group but different core structure, used in fluorescent labeling.
2-bromoacetyl bromide: A simpler compound with a bromoacetyl group, used as a reagent in organic synthesis.
Uniqueness
®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one is unique due to its chiral oxazolidinone ring, which imparts specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis, where control over stereochemistry is crucial. Additionally, the presence of both bromoacetyl and isopropyl groups provides a versatile platform for various chemical transformations.
Properties
Molecular Formula |
C8H12BrNO3 |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
(4R)-3-(2-bromoacetyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H12BrNO3/c1-5(2)6-4-13-8(12)10(6)7(11)3-9/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |
InChI Key |
OBCDZJOBILYTMH-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@@H]1COC(=O)N1C(=O)CBr |
Canonical SMILES |
CC(C)C1COC(=O)N1C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B12834850.png)
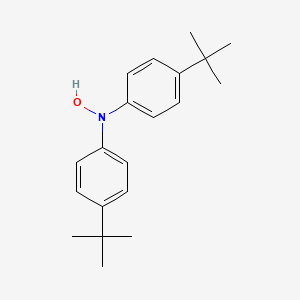
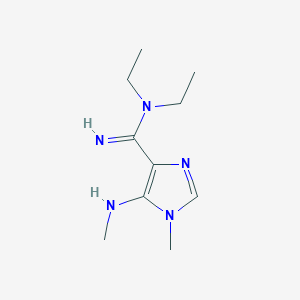
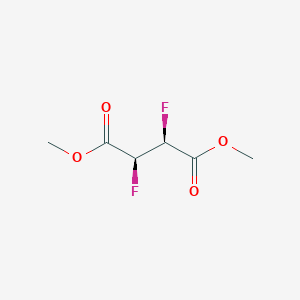
![Ammonium Bis[PerfluoroDecylEthyl]Phosphate](/img/structure/B12834870.png)
